molecular formula C20H20N4O3S B12185029 [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

[4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B12185029
M. Wt: 396.5 g/mol
InChI Key: QCGOEUAEQSPBLR-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a quinoline ring substituted with a pyridyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline and piperazine intermediates. The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperazine intermediate is often prepared by reacting ethylenediamine with diethylene glycol.

The final step involves the coupling of the quinoline and piperazine intermediates. This is achieved by reacting the quinoline derivative with the piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Halide or alkoxide-substituted derivatives.

Scientific Research Applications

[4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone: Unique due to its specific substitution pattern and methanone linkage.

    [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]ethanone: Similar structure but with an ethanone linkage instead of methanone.

    [4-(Methylsulfonyl)piperazino][2-(2-pyridyl)-4-quinolyl]propanone: Similar structure but with a propanone linkage.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperazine and quinoline ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C20H20N4O3S/c1-28(26,27)24-12-10-23(11-13-24)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3

InChI Key

QCGOEUAEQSPBLR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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